molecular formula C21H16O3 B5729558 (5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(4-methylphenyl)methanone

(5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(4-methylphenyl)methanone

Cat. No. B5729558
M. Wt: 316.3 g/mol
InChI Key: GNHBGYZITVTDJH-UHFFFAOYSA-N
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Description

(5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(4-methylphenyl)methanone, commonly known as HM-3, is a synthetic compound that has been the subject of extensive research in recent years. HM-3 belongs to the family of synthetic cannabinoids, which are compounds that mimic the effects of the natural cannabinoids found in the cannabis plant. In

Mechanism of Action

HM-3 exerts its effects by binding to the same receptors in the brain and body that are activated by natural cannabinoids. Specifically, HM-3 binds to the CB1 and CB2 receptors, which are found throughout the body and play a role in regulating pain, mood, appetite, and other physiological processes. By binding to these receptors, HM-3 can modulate the activity of various neurotransmitters and signaling pathways, leading to its therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of HM-3 are complex and depend on a range of factors, including the dose, route of administration, and individual differences in metabolism and genetics. Some of the effects that have been reported in scientific studies include pain relief, anti-inflammatory effects, reduced anxiety and depression, and improved sleep. However, it is important to note that the effects of HM-3 can vary widely depending on the specific research context and the individual being studied.

Advantages and Limitations for Lab Experiments

One of the main advantages of using HM-3 in laboratory experiments is its high potency and selectivity for the CB1 and CB2 receptors. This allows researchers to study the effects of cannabinoids on specific physiological processes without the confounding effects of other compounds. However, there are also limitations to using HM-3 in research, including the difficulty of synthesizing and purifying the compound, as well as the potential for off-target effects and toxicity at high doses.

Future Directions

There are many potential directions for future research on HM-3 and other synthetic cannabinoids. Some of the most promising areas of investigation include the development of more selective and potent compounds, the study of the long-term effects of cannabinoid use on the brain and body, and the exploration of novel therapeutic applications for these compounds. Additionally, further research is needed to better understand the mechanisms of action of HM-3 and other synthetic cannabinoids, as well as their potential risks and benefits for human health.
In conclusion, HM-3 is a synthetic cannabinoid that has been the subject of extensive scientific research in recent years. While the compound has shown promise for its potential therapeutic applications, there are also limitations and potential risks associated with its use. Moving forward, further research is needed to fully understand the effects of HM-3 and other synthetic cannabinoids on the brain and body, and to explore their potential as novel treatments for a range of medical conditions.

Synthesis Methods

The synthesis of HM-3 involves a complex series of chemical reactions that require specialized equipment and expertise. The process begins with the synthesis of 5-hydroxy-2-methylnaphthalene, which is then reacted with 4-methylbenzoyl chloride to form the final product, HM-3. The purity and yield of the final product are critical factors in the success of any research project involving HM-3.

Scientific Research Applications

HM-3 has been the subject of numerous scientific studies due to its potential therapeutic applications. Researchers have investigated the compound's effects on a range of physiological and biochemical processes, including pain relief, inflammation, anxiety, and depression. HM-3 has also been studied for its potential as a treatment for addiction to opioids and other drugs of abuse.

properties

IUPAC Name

(5-hydroxy-2-methylbenzo[g][1]benzofuran-3-yl)-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O3/c1-12-7-9-14(10-8-12)20(23)19-13(2)24-21-16-6-4-3-5-15(16)18(22)11-17(19)21/h3-11,22H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNHBGYZITVTDJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(OC3=C2C=C(C4=CC=CC=C43)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Hydroxy-2-methylbenzo[g][1]benzofuran-3-yl)-(4-methylphenyl)methanone

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